rac Tenofovir-d6

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

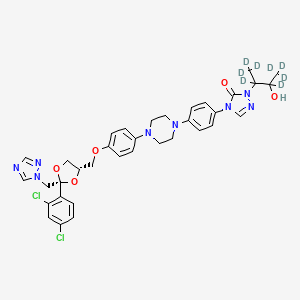

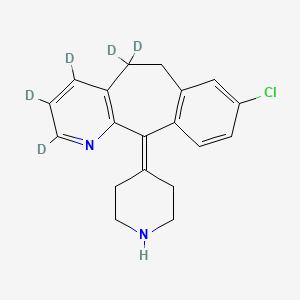

“rac Tenofovir-d6” is a labelled racemic Tenofovir . It is a nucleotide reverse transcriptase inhibitor used in the treatment of HIV and chronic Hepatitis B (HBV) . It is also known as P- [ [1- [ (6-amino-9H-purin-9-yl)methyl-d2]ethoxy-1,2,2,2-d4]methyl]phosphonic acid .

Molecular Structure Analysis

The molecular formula of “rac Tenofovir-d6” is C9 2H6 H8 N5 O4 P . The molecular weight is 293.25 .Chemical Reactions Analysis

Tenofovir, the non-deuterated form of “rac Tenofovir-d6”, is a nucleotide reverse transcriptase inhibitor . It competes with the natural substrate, deoxyadenosine 5’-triphosphate, and causes DNA chain termination .Physical And Chemical Properties Analysis

“rac Tenofovir-d6” is a solid substance . It is sparingly soluble in DMSO and water .科学的研究の応用

Antiviral Research

“rac Tenofovir-d6” is used in the field of antiviral research . It is particularly useful in the study of Anti-HIV agents . This compound is a part of the Antivirals & Antiretrovirals category of research chemicals .

Infectious Disease Research

This compound is also used in infectious disease research . It is a part of the Infectious Disease Research Chemicals and Analytical Standards .

Enzyme Inhibition

“rac Tenofovir-d6” is used in the study of enzyme inhibitors . It is particularly relevant in the research of Antivirals and antiretrovirals .

Mass Spectrometry

“rac Tenofovir-d6” is used as an internal standard for the quantification of tenofovir by GC- or LC-MS . This makes it a valuable tool in the field of mass spectrometry .

DNA & RNA Polymerase Inhibition

This compound is used in the study of DNA & RNA Polymerase Inhibitors . It is particularly relevant in the research of Nucleoside Reverse Transcriptase Inhibitors (NRTIs) .

Immunology & Inflammation Research

“rac Tenofovir-d6” is used in the field of Immunology & Inflammation research . It is particularly useful in the study of Adaptive Immunity and Innate Immunity .

作用機序

Target of Action

Rac Tenofovir-d6 is a nucleotide analog that primarily targets reverse transcriptase , an enzyme crucial for viral replication . This enzyme is necessary for the production of viruses in HIV-infected individuals . The compound has been shown to be effective against HIV , herpes simplex virus-2 , and hepatitis B virus .

Mode of Action

Rac Tenofovir-d6 interacts with its targets by blocking the action of reverse transcriptase . Once activated by bi-phosphorylation, it acts as an antiviral acyclic nucleoside phosphonate . It is a potent inhibitor of the viral reverse transcriptase with an inhibitory constant of approximately 0.022 micromolar . It competes with deoxyadenosine 5’-triphosphate in the generation of new viral DNA .

Biochemical Pathways

The biochemical pathways affected by rac Tenofovir-d6 primarily involve the replication of HIV and hepatitis B virus. By inhibiting reverse transcriptase, the compound prevents the synthesis of new viral DNA, thereby disrupting the viral replication process .

Pharmacokinetics

It’s worth noting that the pharmacokinetics of tenofovir, a related compound, are dose-proportional and similar in healthy volunteers and hiv-infected individuals . The oral bioavailability of tenofovir is enhanced by administration with a high-fat meal, but is similar at steady state when administered with or without a typical meal .

Result of Action

The result of rac Tenofovir-d6’s action is a decrease in viral replication, leading to a reduction in the viral load in HIV-infected individuals . In phase 3 clinical trials, tenofovir presented a similar efficacy to efavirenz in treatment-naive HIV patients . In hepatitis B infected patients, after one year of tenofovir treatment, the viral DNA levels were undetectable .

Safety and Hazards

特性

IUPAC Name |

[1-(6-aminopurin-9-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-yl]oxymethylphosphonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N5O4P/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17)/i1D3,2D2,6D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGOIRFVFHAKUTI-CUYPRXAISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])N1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N5O4P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662200 |

Source

|

| Record name | ({[1-(6-Amino-9H-purin-9-yl)(~2~H_6_)propan-2-yl]oxy}methyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1020719-94-1 |

Source

|

| Record name | ({[1-(6-Amino-9H-purin-9-yl)(~2~H_6_)propan-2-yl]oxy}methyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-tert-butyl-2,4-dimethyl-3-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)methyl]phenol](/img/structure/B602655.png)